

INX-315: A Targeted Approach for CCNE1-Amplified Cancers

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Compound of Interest

Compound Name: INX-315

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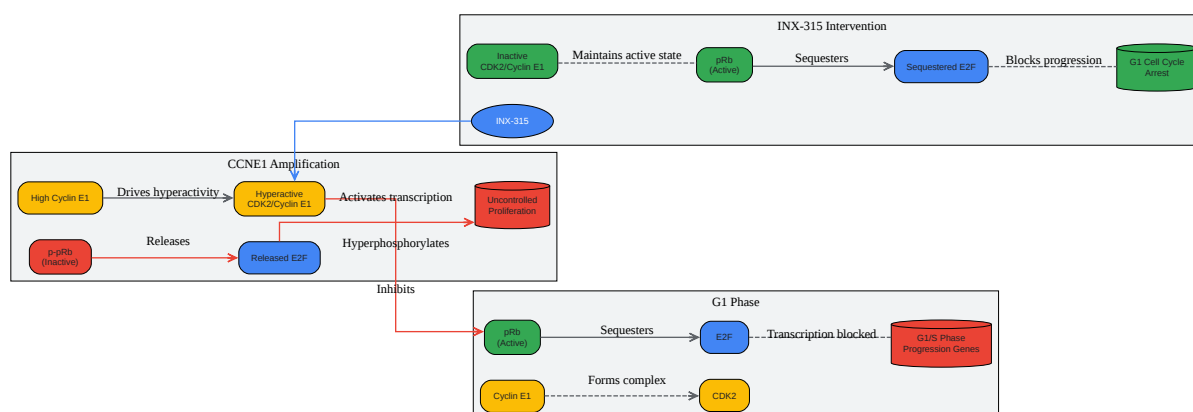
Introduction

Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and is associated with poor prognosis in various solid tumors, including ovarian, gastric, and breast cancers.[1][2][3] The overexpression of Cyclin E1 leads to the aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), a key kinase that promotes the transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cellular proliferation.[1][4] **INX-315** is a potent and selective inhibitor of CDK2, developed to specifically target this dependency in CCNE1-amplified cancers.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for **INX-315**, focusing on its activity in CCNE1-amplified cancer models.

Mechanism of Action: Restoring Cell Cycle Control

INX-315 is an orally bioavailable small molecule that selectively binds to and inhibits the kinase activity of CDK2.[6][7] In cancers with CCNE1 amplification, the overabundance of Cyclin E1 forms a hyperactive complex with CDK2. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), leading to its inactivation.[1][4] The phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[5][9]

By inhibiting CDK2, **INX-315** prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4][5] This maintains the sequestration of E2F, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][4][5] Preclinical studies have shown that this cell cycle arrest can lead to a senescence-like state and ultimately inhibit tumor growth in CCNE1-amplified cancer models.[5][9][10]



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Caption: Signaling pathway of **INX-315** in CCNE1-amplified cancer.

Preclinical Efficacy of INX-315

In Vitro Activity

INX-315 has demonstrated potent and selective anti-proliferative activity in a panel of CCNE1-amplified cancer cell lines. In contrast, cell lines without CCNE1 amplification were significantly less sensitive to the drug.

Cell Line	Cancer Type	CCNE1 Amplification	INX-315 IC50 (nM)	Palbociclib IC50 (nM)
OVCAR3	Ovarian	Yes	10 - 64	>10,000
KURAMOCHI	Ovarian	Yes	10 - 64	>10,000
COV362	Ovarian	Yes	10 - 64	>10,000
OAW42	Ovarian	Yes	10 - 64	>10,000
FUOV1	Ovarian	Yes	10 - 64	>10,000
SKOV3	Ovarian	No	159 - 3560	Not specified
A2780	Ovarian	No	159 - 3560	Not specified
PEO1	Ovarian	No	159 - 3560	Not specified
OVCAR8	Ovarian	No	159 - 3560	Not specified
IGROV1	Ovarian	No	159 - 3560	Not specified
MKN1	Gastric	Yes	<100	>10,000

Data compiled from multiple preclinical studies.[\[4\]](#)[\[5\]](#)

The mean IC50 for **INX-315** in CCNE1-amplified ovarian cancer cell lines was 36 nM, while the mean IC50 in non-amplified lines was 1,435 nM, highlighting the selectivity of the compound.[\[5\]](#)

In Vivo Tumor Growth Inhibition

The anti-tumor activity of **INX-315** has been evaluated in various xenograft models of CCNE1-amplified cancers.

Model	Cancer Type	Treatment	Dosage	Tumor Growth Inhibition (TGI) / Effect
OVCAR3 CDX	Ovarian	INX-315	100 mg/kg BID	Tumor stasis
OVCAR3 CDX	Ovarian	INX-315	200 mg/kg QD	89% TGI
GA0103 PDX	Gastric	INX-315	100 mg/kg BID	Tumor stasis

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from a preclinical poster presentation.[\[4\]](#)

In these studies, **INX-315** was well-tolerated, with no significant body weight loss observed in the treated mice.[\[4\]](#)

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **INX-315** in cancer cell lines.

Methodology:

- Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with a 10-point dose-response curve of **INX-315** or a control compound (e.g., palbociclib).
- After a 6-day incubation period, cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega).
- Luminescence was measured using a plate reader.
- IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[\[4\]](#)

Cell Cycle Analysis

Objective: To evaluate the effect of **INX-315** on cell cycle distribution.

Methodology:

- CCNE1-amplified ovarian cancer cells were treated with varying concentrations of **INX-315** for 24 hours.
- Cell cycle distribution was assessed using 5-ethynyl-2'-deoxyuridine (EdU) incorporation and DNA content labeling.
- Cells were analyzed by flow cytometry.
- The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified.[4]

Treatment with **INX-315** resulted in a dose-dependent increase in the proportion of cells in the G1 phase, consistent with its mechanism of action.[4]

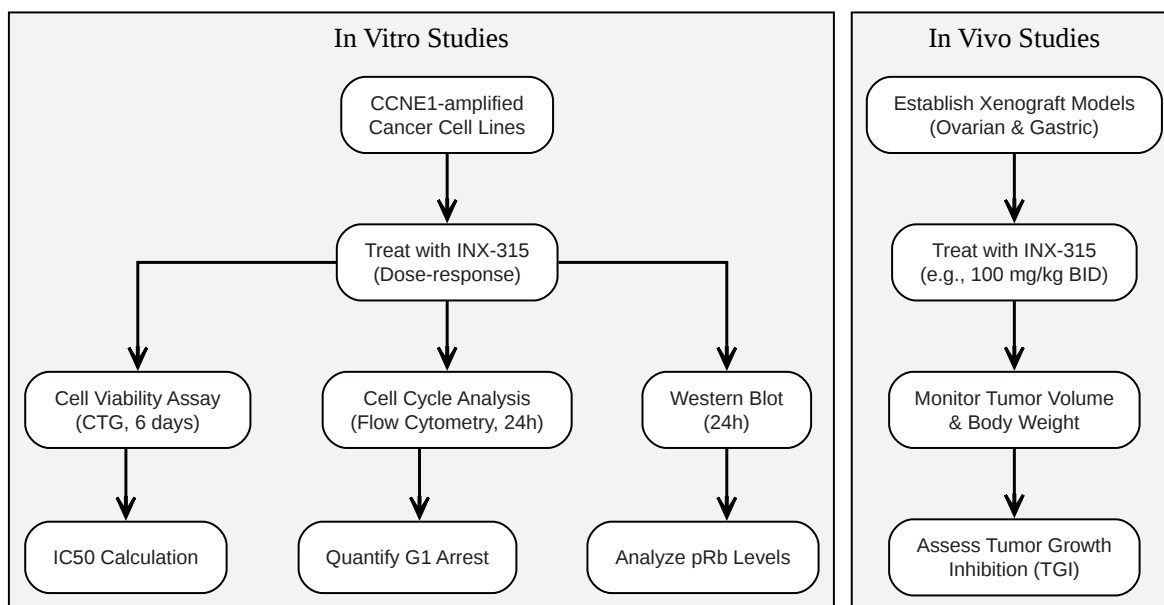
Western Blot Analysis for Rb Phosphorylation

Objective: To determine the effect of **INX-315** on the phosphorylation of the Retinoblastoma protein (Rb).

Methodology:

- CCNE1-amplified cancer cells were treated with **INX-315** at various concentrations (e.g., 30 to 100 nM) for 24 hours.
- Whole-cell lysates were prepared, and protein concentrations were determined.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb at multiple sites.
- Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.[4]

INX-315 treatment led to a significant decrease in the phosphorylation of Rb at multiple sites, confirming its inhibitory effect on CDK2 activity.[4]



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Caption: Preclinical experimental workflow for **INX-315** evaluation.

Conclusion

The preclinical data for **INX-315** strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification. The compound demonstrates potent and selective inhibition of CDK2, leading to cell cycle arrest and tumor growth inhibition in relevant preclinical models. The well-defined mechanism of action, coupled with promising in vivo efficacy and tolerability, provides a solid foundation for the ongoing clinical evaluation of **INX-315** in patients with CCNE1-amplified solid tumors.[11][12][13]

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